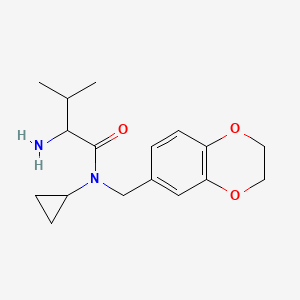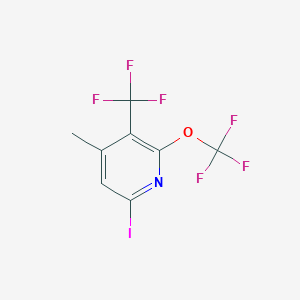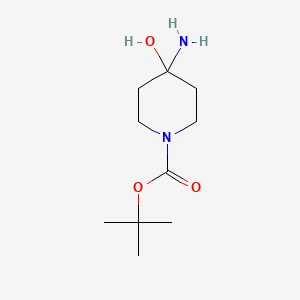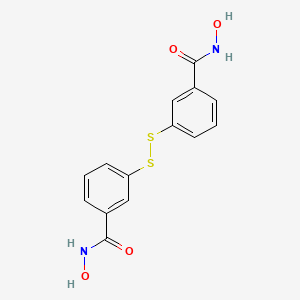
2-amino-N-cyclopropyl-N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-3-methylbutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-2-Amino-N-cyclopropyl-N-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)-3-methylbutanamide is a complex organic compound that features a unique combination of functional groups, including an amino group, a cyclopropyl group, and a dihydrobenzo[b][1,4]dioxin moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-N-cyclopropyl-N-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)-3-methylbutanamide typically involves multiple steps, starting from commercially available precursors. One common approach involves the nucleophilic attack of an amine on an electrophilic carbon center, followed by cyclization and functional group modifications. For instance, the reaction of 2,3-dihydrobenzo[b][1,4]dioxin-6-amine with appropriate alkyl halides in the presence of a base like sodium carbonate can yield the desired intermediate, which is then further reacted with cyclopropyl and methylbutanamide derivatives under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to optimize yield and purity. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, ensures the consistent production of high-quality material.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-2-Amino-N-cyclopropyl-N-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)-3-methylbutanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups to their corresponding reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include bases like sodium carbonate, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. Reaction conditions typically involve controlled temperatures, solvents like dimethylformamide, and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol functionalities.
Wissenschaftliche Forschungsanwendungen
(S)-2-Amino-N-cyclopropyl-N-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)-3-methylbutanamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Wirkmechanismus
The mechanism of action of (S)-2-Amino-N-cyclopropyl-N-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)-3-methylbutanamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit caspase activity, thereby reducing apoptosis and oxidative stress in cells. This effect is mediated through the modulation of signaling pathways such as the Wnt/β-catenin pathway, which plays a crucial role in cell proliferation and survival .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(S)-1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-ylmethyl)-3-(2-methoxyphenyl)pyrrolidine: This compound shares the dihydrobenzo[b][1,4]dioxin moiety but differs in its pyrrolidine and methoxyphenyl groups.
1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-(naphthalen-1-yl)-1H-phenanthro[9,10-d]imidazole: Another similar compound used in OLED applications, featuring a phenanthroimidazole core.
Uniqueness
The uniqueness of (S)-2-Amino-N-cyclopropyl-N-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)-3-methylbutanamide lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to modulate apoptosis and oxidative stress pathways makes it a promising candidate for therapeutic development.
Eigenschaften
Molekularformel |
C17H24N2O3 |
|---|---|
Molekulargewicht |
304.4 g/mol |
IUPAC-Name |
2-amino-N-cyclopropyl-N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-3-methylbutanamide |
InChI |
InChI=1S/C17H24N2O3/c1-11(2)16(18)17(20)19(13-4-5-13)10-12-3-6-14-15(9-12)22-8-7-21-14/h3,6,9,11,13,16H,4-5,7-8,10,18H2,1-2H3 |
InChI-Schlüssel |
XIBJLVNCRFKUAW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(C(=O)N(CC1=CC2=C(C=C1)OCCO2)C3CC3)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(10R,13S)-17-Acetyl-10,13-dimethyl-1,2,6,7,8,9,10,11,12,13,14,15-dodecahydro-cyclopenta[a]phenanthren-3-one](/img/structure/B14795850.png)
![(4-(10-([1,1'-Biphenyl]-4-yl)anthracen-9-yl)phenyl)boronic acid](/img/structure/B14795852.png)
![2-amino-N-[(2-bromophenyl)methyl]-3-methylbutanamide](/img/structure/B14795861.png)
![tert-butyl N-[[1-(2-amino-3-methylbutanoyl)piperidin-2-yl]methyl]-N-cyclopropylcarbamate](/img/structure/B14795864.png)



![tert-butyl (2S)-2-[(1S,2S)-3-[(1S)-2-hydroxy-1,2,2-triphenylethoxy]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidine-1-carboxylate](/img/structure/B14795883.png)

![3-Amino-N-[5-ethoxy-2-(4-pyridinyl)phenyl]butanamide](/img/structure/B14795897.png)
![2-amino-N-ethyl-N-[(4-methylphenyl)methyl]propanamide](/img/structure/B14795911.png)
![1-[3-Tert-Butyl-1-(4-Methylphenyl)-1h-Pyrazol-5-Yl]-3-{4-[2-(Pyridin-4-Ylmethoxy)ethyl]-1,3-Thiazol-2-Yl}urea](/img/structure/B14795914.png)

![1,1,2,2,3,3,4,4,5,5,5-undecadeuteriopentyl N-[1-(3,4-dihydroxy-5-methyloxolan-2-yl)-5-fluoro-2-oxopyrimidin-4-yl]carbamate](/img/structure/B14795921.png)
